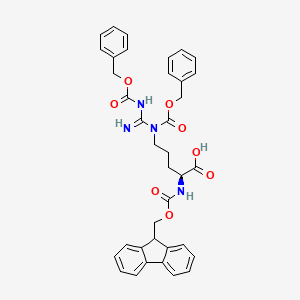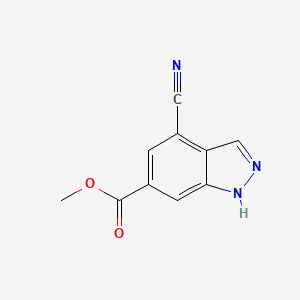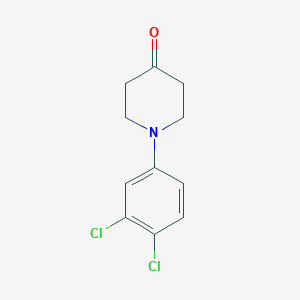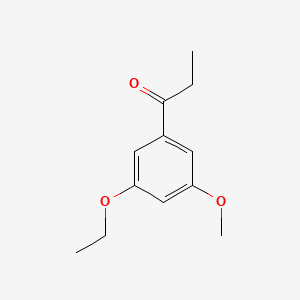
3-(4-nitrobenzyl)isothiourea HBr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrobenzyl)isothiourea HBr is a chemical compound with the molecular formula C8H9N3O2S.BrH and a molecular weight of 292.156. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a nitrobenzyl group attached to an isothiourea moiety, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrobenzyl)isothiourea HBr typically involves the reaction of 4-nitrobenzyl chloride with thiourea in the presence of a base, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Such as recrystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques like HPLC or NMR to confirm the compound’s identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-nitrobenzyl)isothiourea HBr undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Benzyl Derivatives: Substitution reactions can yield various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrobenzyl)isothiourea HBr has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-nitrobenzyl)isothiourea HBr involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like nitric oxide synthase, affecting various biochemical pathways.
Molecular Targets: It targets proteins and enzymes involved in cellular processes, leading to changes in cell function and viability.
Pathways Involved: The compound can modulate pathways related to oxidative stress, inflammation, and cell signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-nitrobenzyl)isothiourea HCl
- 3-(4-nitrobenzyl)isothiourea acetate
- 3-(4-nitrobenzyl)isothiourea sulfate
Uniqueness
3-(4-nitrobenzyl)isothiourea HBr is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications.
Eigenschaften
Molekularformel |
C8H10BrN3O2S |
|---|---|
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
(4-nitrophenyl)methylthiourea;hydrobromide |
InChI |
InChI=1S/C8H9N3O2S.BrH/c9-8(14)10-5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10,14);1H |
InChI-Schlüssel |
XHXGXKNWLFXDAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=S)N)[N+](=O)[O-].Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B14041431.png)



![Tert-butyl 4,4-dimethyl-1,3,4,5-tetrahydro-2H-benzo[C]azepine-2-carboxylate](/img/structure/B14041453.png)





